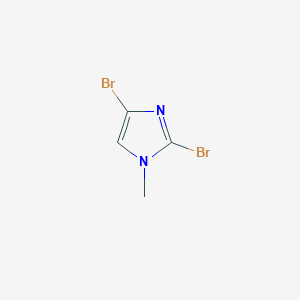

2,4-Dibromo-1-methyl-1H-imidazole

Descripción general

Descripción

2,4-Dibromo-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C4H4Br2N2. It is a derivative of imidazole, characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 1 position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromo-1-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, although these are less common for this specific compound.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of catalysts like palladium or nickel.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and bases like triethylamine or potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile, products such as 2-azido-1-methyl-1H-imidazole or 2-thio-1-methyl-1H-imidazole can be formed.

Coupling Products: Products like 2-aryl-1-methyl-1H-imidazole are obtained from coupling reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Dibromo-1-methyl-1H-imidazole is utilized as a building block in the synthesis of pharmaceutical compounds. Its brominated structure is known to enhance the biological activity of derivatives, making it valuable in developing antimicrobial and anticancer agents.

Case Study: Antimicrobial Activity

Recent studies have demonstrated its effectiveness against various pathogens:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 18 | 25 |

| Candida albicans | 12 | 100 |

These results indicate that this compound could serve as a promising candidate for new antimicrobial agents .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in cancer cells while sparing normal cells. For instance, research involving HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines revealed significant reductions in cell viability at concentrations above 100 µg/mL after 48 hours of exposure .

Material Science

The compound is also explored for its potential in developing advanced materials, including polymers with enhanced properties. The presence of bromine atoms allows for improved thermal stability and mechanical strength in polymer matrices.

Biological Mechanisms

The primary targets of this compound are enzymes involved in protein and nucleic acid synthesis. The compound interacts with these enzymes by binding to their active sites, inhibiting their function and disrupting cellular processes such as growth and proliferation .

Chemical Reactions

This compound participates in various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced with other nucleophiles.

- Coupling Reactions : It can undergo coupling with aryl or alkyl halides using catalysts like palladium.

Common Reaction Conditions :

| Reaction Type | Reagents/Conditions |

|---|---|

| Nucleophilic Substitution | Sodium azide or potassium thiolate in DMF/DMSO |

| Coupling | Palladium(II) acetate or copper(I) iodide |

Toxicity Profile

Toxicity assessments indicate that this compound exhibits low cytotoxicity at therapeutic concentrations. Studies on human dermal fibroblast cells showed over 80% cell viability at concentrations up to 5000 µg/mL, suggesting a favorable safety profile for further development .

Mecanismo De Acción

The precise mechanism of action of 2,4-Dibromo-1-methyl-1H-imidazole is not fully understood. it is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis. The bromine atoms may interact with active sites of enzymes, leading to inhibition of their catalytic activities .

Comparación Con Compuestos Similares

- 2,4-Dichloro-1-methyl-1H-imidazole

- 2,4-Difluoro-1-methyl-1H-imidazole

- 2,4-Diiodo-1-methyl-1H-imidazole

Comparison: 2,4-Dibromo-1-methyl-1H-imidazole is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Overview

2,4-Dibromo-1-methyl-1H-imidazole (DBMI) is a heterocyclic compound with the molecular formula C4H4Br2N2. It is characterized by the presence of two bromine atoms at the 2 and 4 positions and a methyl group at the 1 position. This unique structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Target Enzymes

The primary biological targets of DBMI are enzymes involved in protein and nucleic acid synthesis. The compound is believed to act as an inhibitor of these enzymes, leading to a decrease in the synthesis of essential biomolecules within cells .

Mode of Action

The exact mode of action of DBMI remains partially understood. However, it is hypothesized that the compound may interfere with various biochemical pathways, including:

- Enzyme Inhibition : DBMI has been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune modulation and cancer therapy.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, potentially mitigating oxidative stress within cells .

- Interaction with Biomolecules : Its structure allows for interactions with proteins and nucleic acids, influencing cellular pathways and functions.

Biological Activities

DBMI displays a range of biological activities across various studies:

- Antibacterial Activity : Research indicates that imidazole derivatives, including DBMI, possess antibacterial properties against several strains of bacteria .

- Antifungal Properties : Similar compounds have demonstrated effectiveness against fungal infections, suggesting potential applications in antifungal therapies.

- Antitumor Effects : The inhibition of specific enzymes by DBMI may contribute to its antitumor activity, although further studies are needed to elucidate this effect .

- Anti-inflammatory Activity : Some studies suggest that DBMI may modulate inflammatory responses, although detailed mechanisms are yet to be clearly defined.

Study on Antiparasitic Properties

A study focused on the synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole derivatives highlighted their antiparasitic properties against Trichomonas vaginalis and Giardia intestinalis. The results indicated that these derivatives could serve as potential candidates for treating parasitic infections due to their effective inhibition of growth .

Synthesis and Biological Evaluation

Research involving the synthesis of DBMI through a one-pot Suzuki-Miyaura reaction demonstrated its versatility in generating biologically active compounds. The synthesized derivatives were evaluated for their biological activity, revealing promising results in antibacterial and antiparasitic assays .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-Dibromo-1-methyl-1H-imidazole, and what factors influence regioselectivity during bromination?

- Answer : Common methods include direct bromination of 1-methyl-1H-imidazole using bromine sources (e.g., HBr, Br₂) in polar solvents like DMSO. Regioselectivity at positions 2 and 4 is influenced by reaction temperature, solvent polarity, and the use of catalysts. For example, lower temperatures (0–25°C) favor controlled bromination, while excess Br₂ may lead to over-substitution. Competitive pathways can be monitored via TLC and NMR to optimize conditions .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

- Answer : Key techniques include:

- NMR : H and C NMR to confirm substitution patterns (e.g., downfield shifts for Br-substituted carbons).

- Mass spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 238.9 for C₄H₅Br₂N₂).

- Elemental analysis : Confirms stoichiometry (e.g., C: 20.20%, H: 2.12%, Br: 67.20%, N: 11.77%).

Purity is assessed via HPLC (>98%) and melting point consistency .

Q. What are the primary reactivity trends of this compound in nucleophilic substitution reactions?

- Answer : The bromine atoms at positions 2 and 4 are susceptible to nucleophilic displacement. For example:

- Reaction with amines (e.g., NH₃) yields 2,4-diamino derivatives.

- Substitution with thiols produces thioether-linked analogs.

Solvent choice (e.g., DMF for polar aprotic conditions) and temperature (60–80°C) enhance reaction rates. Competing side reactions (e.g., dehalogenation) are minimized using inert atmospheres .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Methodological strategies include:

- Standardized bioassays : Use consistent protocols (e.g., MIC for antimicrobial activity).

- Dose-response curves : Differentiate true activity from cytotoxicity.

- Meta-analysis : Compare data across studies using PubChem BioAssay (AID 137940563) or ChEMBL .

Q. What computational approaches are effective for predicting the binding modes of this compound with biological targets?

- Answer : Molecular docking (AutoDock Vina, Glide) and MD simulations (GROMACS) can model interactions with enzymes like EGFR or cytochrome P450. Key steps:

Prepare ligand (optimize geometry at B3LYP/6-31G* level).

Define binding pockets (e.g., EGFR ATP-binding site, PDB: 1M17).

Validate with experimental IC₅₀ values (e.g., IC₅₀ = 12 µM for antiproliferative activity) .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

- Answer : Stability studies using LC-MS reveal:

- pH 7.4 (physiological) : Half-life >24 hrs.

- pH <5 : Rapid debromination (t₁/₂ = 2 hrs at pH 3).

- Temperature : Degrades above 60°C (TGA data shows 5% mass loss at 150°C). Buffered solutions (PBS) and storage at −20°C are recommended .

Q. What strategies mitigate regioselectivity challenges during the synthesis of this compound analogs?

- Answer :

- Directed metalation : Use LDA to deprotonate specific positions before bromination.

- Protecting groups : Temporarily block reactive sites (e.g., N-methylation).

- Microwave-assisted synthesis : Enhances reaction control (e.g., 80% yield at 100°C, 10 mins vs. 6 hrs conventional) .

Q. Methodological Case Studies

Case Study: Optimizing Suzuki-Miyaura Cross-Coupling with this compound

- Challenge : Competitive coupling at C2 vs. C4 bromine.

- Solution : Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1). C4 selectively reacts with aryl boronic acids (e.g., phenylboronic acid, 85% yield). DFT calculations (B3LYP) confirm lower activation energy for C4 substitution .

Case Study: Resolving Spectral Overlap in H NMR of this compound Derivatives

- Issue : Overlapping aromatic proton signals.

- Resolution : Use H-C HSQC and NOESY to assign peaks. For example, H3 (δ 7.25 ppm) couples with C3 (δ 122 ppm), distinct from H5 (δ 7.18 ppm) .

Q. Key Recommendations for Researchers

- Synthesis : Prioritize microwave-assisted methods for time efficiency.

- Characterization : Combine NMR and X-ray crystallography (if crystals form) for unambiguous structural confirmation.

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) to contextualize activity data.

Propiedades

IUPAC Name |

2,4-dibromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2/c1-8-2-3(5)7-4(8)6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZBHYJUCHWPIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00428402 | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-60-6 | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00428402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dibromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.